molecular formula C11H8N2S B11901006 3-Methylisothiazolo[5,4-b]quinoline

3-Methylisothiazolo[5,4-b]quinoline

Cat. No.: B11901006
M. Wt: 200.26 g/mol
InChI Key: YOIXYMXNVBQQBP-UHFFFAOYSA-N
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Description

General Overview of Fused Heterocyclic Systems in Modern Chemistry

Fused heterocyclic systems are complex ring structures formed by the combination of two or more heterocyclic rings that share one or more atoms. fiveable.me These systems are of paramount importance in organic chemistry due to their distinct chemical properties and significant biological activities, often serving as foundational components in pharmaceuticals and naturally occurring products. fiveable.me The inclusion of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides numerous opportunities for functionalization, making them versatile building blocks in synthetic chemistry. fiveable.me

The structural characteristics of fused heterocyclic systems, including the presence of multiple heteroatoms and the strain associated with the fused rings, significantly influence their reactivity. fiveable.me These features can lead to increased nucleophilicity or electrophilicity, enabling a wide array of chemical transformations. fiveable.me Consequently, fused heterocycles are instrumental in the development of complex molecules through multi-step reactions or cyclization processes. fiveable.me

Significance of the Quinoline (B57606) Core as a Privileged Scaffold

Quinoline, a heterocyclic aromatic compound with the chemical formula C9H7N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.goveurekaselect.comwikipedia.org In the realm of drug discovery and development, the quinoline nucleus is widely recognized as a "privileged scaffold." nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of a wide range of therapeutic agents. nih.govresearchgate.net

The synthetic versatility of the quinoline ring system allows for the generation of a vast number of structurally diverse derivatives through substitution and derivatization. nih.goveurekaselect.comresearchgate.net This adaptability has facilitated the development of quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.goveurekaselect.com In the context of cancer drug discovery, quinoline derivatives have been investigated for their roles in inhibiting tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair mechanisms. nih.gov The well-understood and readily accessible nature of the quinoline scaffold makes it a highly valuable component in the design of modern medicinal compounds. nih.govresearchgate.net

Contextualization of the Isothiazole (B42339) Moiety within Fused Heterocyclic Systems

The fusion of an isothiazole ring to other heterocyclic structures, such as quinolines, can lead to the creation of novel compounds with significant biological potential. For instance, the fusion of a thiazole (B1198619) ring (a structural isomer of isothiazole) with a quinoline has been explored in the development of potential antitumor agents. nih.govresearchgate.net Research into thiazolo[5,4-b]quinoline derivatives has highlighted the importance of the tricyclic planar heteroaromatic framework in conferring cytotoxic activity. nih.gov

Academic Research Trends for Isothiazoloquinoline Derivatives

Academic research into isothiazoloquinoline derivatives and their analogues has been driven by the quest for new therapeutic agents. Studies have focused on the synthesis and biological evaluation of various derivatives, with a particular emphasis on their potential as anticancer agents.

For example, research on thiazolo[5,4-b]quinoline derivatives has shown that specific structural features are essential for antitumor activity. nih.gov These include a positive charge density at certain positions, the presence of a basic side chain, and the conformational flexibility of that side chain. nih.gov The synthesis of novel 9-anilinothiazolo[5,4-b]quinoline derivatives has also been a subject of investigation, with studies exploring their cytotoxic activity and DNA binding properties. nih.govsigmaaldrich.com These research efforts underscore the ongoing interest in the isothiazoloquinoline scaffold as a promising area for the discovery of new and effective therapeutic compounds.

Interactive Data Table: Properties of Isothiazolo[5,4-b]quinoline (B11907930)

Below is a table summarizing some of the computed properties of the parent compound, Isothiazolo[5,4-b]quinoline.

PropertyValueSource
Molecular Formula C10H6N2SPubChem nih.gov
Molecular Weight 186.24 g/mol PubChem nih.gov
IUPAC Name nih.govnih.govthiazolo[5,4-b]quinolinePubChem nih.gov
CAS Number 51925-54-3PubChem nih.gov
XLogP3 2.7PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 0PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[5,4-b]quinoline

InChI

InChI=1S/C11H8N2S/c1-7-9-6-8-4-2-3-5-10(8)12-11(9)14-13-7/h2-6H,1H3

InChI Key

YOIXYMXNVBQQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC3=CC=CC=C3C=C12

Origin of Product

United States

Synthetic Methodologies for 3 Methylisothiazolo 5,4 B Quinoline and Its Analogues

Conventional Synthetic Routes to the Isothiazolo[5,4-b]quinoline (B11907930) Skeleton

Traditional approaches to the isothiazolo[5,4-b]quinoline framework often rely on multi-step sequences starting from readily available quinoline (B57606) precursors. These methods, while foundational, typically involve sequential reactions to build the fused isothiazole (B42339) ring.

Cyclization Strategies Involving 2-Chloro-3-formylquinolines

A prominent and effective strategy for the synthesis of the isothiazolo[5,4-b]quinoline core utilizes 2-chloro-3-formylquinolines as key starting materials. These precursors contain the necessary functionalities, a reactive chlorine atom and an aldehyde group, which can be manipulated to form the isothiazole ring. The synthesis of these starting materials is often achieved through the Vilsmeier-Haack cyclization of N-arylacetamides. nih.govarkat-usa.org

A reliable two-step method has been developed for the synthesis of isothiazolo[5,4-b]quinolines from 2-chloro-3-formylquinolines. The initial step involves the reaction of the 2-chloro-3-formylquinoline with sodium sulfide (B99878). This reaction facilitates the in situ formation of the corresponding 3-formylquinoline-2(1H)-thione. Subsequent treatment of this intermediate with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) leads to the formation of a 2(1H)-thioquinoline-3-carboaldoxime. This oxime intermediate is then poised for cyclization.

Thioneoxime Cyclization with Acetic Anhydride (B1165640)

The 2(1H)-thioquinoline-3-carboaldoxime, prepared as described above, undergoes cyclization upon treatment with acetic anhydride to yield the final isothiazolo[5,4-b]quinoline product. The reaction is typically carried out by refluxing the thioneoxime in hot acetic acid with an excess of acetic anhydride. This step proceeds through the acetylation of the oxime hydroxyl group, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic isothiazole ring. The yields for this cyclization step are generally good, making this a practical approach for the synthesis of the isothiazolo[5,4-b]quinoline core.

Table 1: Synthesis of Isothiazolo[5,4-b]quinolines via Thioneoxime Cyclization

Starting Material Product Yield (%) Melting Point (°C) Reference

Utilization of Substituted 2-Alkylthio-3-acyl-4-quinolones

An alternative approach to the isothiazolo[5,4-b]quinoline system involves the use of substituted 2-alkylthio-3-acyl-4-quinolones. This method has been reported for the synthesis of 3-methyl-9-alkyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-ones. In this strategy, the 2-alkylthio group and the 3-acyl group on the quinolone scaffold serve as the building blocks for the isothiazole ring. The reaction proceeds by treating the substituted 2-alkylthio-3-acyl-4-quinolone with a suitable aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine, in a solvent like dimethylformamide (DMF). This reaction leads to the formation of the fused isothiazole ring, providing a direct route to this class of compounds.

Advanced and Efficient Synthetic Protocols for Isothiazoloquinolines

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, more advanced and efficient synthetic protocols have been developed. These often involve the use of modern techniques to accelerate reactions and improve yields.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.govclockss.org The application of microwave energy has been successfully employed in the synthesis of various quinoline-based heterocyclic systems. nih.govresearchgate.net

For the synthesis of isothiazoloquinolines and related structures, microwave-assisted protocols can be applied to key steps, such as the initial formation of the quinoline ring or the final cyclization to form the fused heterocycle. For instance, one-pot multicomponent reactions, which combine several reaction steps into a single operation, can be significantly enhanced by microwave irradiation. nih.govclockss.org These advanced protocols offer a more sustainable and efficient alternative to traditional heating methods, allowing for the rapid generation of libraries of complex molecules for further study. The synthesis of various thiazole-fused quinazolines and quinolines has been effectively achieved using microwave-assisted chemistry, highlighting its potential for the synthesis of isothiazolo[5,4-b]quinoline analogs. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of Pyrazoloquinazolinones Long reaction times Good to excellent yields in minutes nih.gov
Synthesis of Thiazolo[5,4-f]quinazolines Multi-step, longer reaction times Shorter reaction times, good yields nih.gov

Table of Compounds

Compound Name
3-Methylisothiazolo[5,4-b]quinoline
Isothiazolo[5,4-b]quinoline
2-Chloro-3-formylquinoline
N-Arylacetamide
Sodium Sulfide
Hydroxylamine
3-Formylquinoline-2(1H)-thione
Hydroxylamine hydrochloride
Sodium acetate
2(1H)-Thioquinoline-3-carboaldoxime
Acetic anhydride
2-Alkylthio-3-acyl-4-quinolone
3-Methyl-9-alkyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-one
O-(Mesitylenesulfonyl)hydroxylamine
Dimethylformamide
Pyrazoloquinazolinone
Thiazolo[5,4-f]quinazoline

Metal-Catalyzed Annulation and Cyclization Reactions

The construction of the quinoline core, a key component of isothiazolo[5,4-b]quinolines, is often amenable to metal-catalyzed annulation and cyclization reactions. These methods offer efficient and regioselective pathways to complex heterocyclic systems. While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the general applicability of these catalysts to quinoline synthesis suggests their potential utility.

Copper-catalyzed: Copper catalysts are effective in the synthesis of quinolines and their derivatives. For instance, copper-catalyzed three-component reactions of anilines, styrenes, and other starting materials can lead to the formation of the quinoline ring system nih.gov. Copper(I) and Copper(II) salts have been employed in various cross-coupling and cyclization reactions to build nitrogen-containing heterocycles nih.gov. The synthesis of quinoline-4-thiols has been achieved through a copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles nih.gov. Mechanochemical copper-catalyzed azide-alkyne cycloadditions have also been developed for the synthesis of quinoline-1,2,3-triazole hybrids mdpi.com.

Palladium-catalyzed: Palladium catalysis is a powerful tool for the synthesis of quinolines. Palladium-catalyzed tandem amination reactions of o-haloaryl acetylenic ketones and primary amines provide an efficient route to functionalized 4-quinolones rsc.org. Polysubstituted quinolines can be synthesized from 2-amino aromatic ketones and alkynes in a one-pot palladium-catalyzed reaction mdpi.com. Furthermore, palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with allenoic acid esters have been shown to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity nih.gov. The Suzuki cross-coupling reaction, catalyzed by palladium complexes, has been utilized to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates nih.gov.

Rhodium-catalyzed: Rhodium catalysts are known to promote C-H bond activation, enabling the functionalization of quinolines at various positions. For example, rhodium(I) complexes can selectively activate the C-H bond at the 2- or 4-position of methylquinolines, depending on the position of the methyl group . This regioselectivity is crucial for the controlled synthesis of substituted quinolines.

Ruthenium-catalyzed: Ruthenium catalysts have been employed in the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohol and aldehydes nih.gov. This oxidative coupling and cyclization process offers a route to quinolines with various substituents at the 3-position.

Cobalt-catalyzed: Cobalt catalysts have been used for the regioselective functionalization of isoquinolones. For instance, a Co(III)-catalyzed C(sp2)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been reported .

Oxidative Annulation Techniques

Oxidative annulation represents a modern and efficient strategy for the synthesis of quinolines, often involving C-H bond activation and the formation of the heterocyclic ring in a single step rsc.org. These methods can be promoted by various catalysts and oxidants. While direct application to this compound is not explicitly detailed in the available literature, the general principles are highly relevant. For example, copper-catalyzed oxidative annulation reactions have been developed for the synthesis of various quinoline derivatives rsc.org. These reactions often proceed under mild conditions and tolerate a range of functional groups. The synthesis of quinolines can be achieved through oxidative annulation strategies involving C–H bond activation and functionalization, dehydration coupling, and photocatalytic oxidative cyclization rsc.org.

A convenient synthesis of isothiazolo[5,4-b]quinolines has been achieved through a two-step process starting from 2-chloro-3-formylquinolines. This involves reaction with sodium sulfide and hydroxylamine, followed by cyclization with acetic anhydride researchgate.net. Although not a direct oxidative annulation, the final cyclization step involves the formation of the isothiazole ring.

Photo-Induced Cyclization Methodologies

Photochemical reactions offer unique pathways for the synthesis of complex molecules, often under mild conditions. Photo-induced cyclization can be a powerful tool for constructing heterocyclic rings. For instance, visible-light-induced dearomative cycloadditions of quinolines with alkenes have been studied, leading to the formation of complex polycyclic structures mdpi.com. The regioselectivity of these reactions can be influenced by the substitution pattern on the quinoline ring mdpi.com. While a specific photo-induced cyclization for the synthesis of this compound has not been reported, the general methodology of using light to promote the formation of the quinoline or isothiazole ring system holds potential for future synthetic developments mdpi.comnih.gov.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for the development of sustainable synthetic methodologies. For the synthesis of isothiazolo[5,4-b]quinolines, this can involve the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient processes researchgate.netnih.gov. One reported synthesis of isothiazolo[5,4-b]quinolines utilizes mild reaction conditions and inexpensive, readily available chemicals, which aligns with green chemistry principles researchgate.net. The use of ethylene (B1197577) glycol as a green solvent has been reported for the catalyst-free, one-pot, three-component reaction to synthesize related thiazolo[2',3':2,3]pyrimido[4,5-b]quinoline derivatives nih.gov. The development of synthetic methods that minimize waste and avoid hazardous reagents is a key goal in modern organic synthesis researchgate.net. Transition metal-catalyzed C-H functionalization is considered an attractive strategy in organic green chemistry due to its atom and step economy nih.govnih.gov.

Derivatization and Functionalization Strategies of the Isothiazoloquinoline Core

Synthesis of Oxidized Analogues (e.g., Sulfone Derivatives)

The isothiazole ring within the isothiazolo[5,4-b]quinoline scaffold can be oxidized to provide sulfone derivatives. A convenient method for this transformation involves the oxidation of isothiazolo[5,4-b]quinolines with hydrogen peroxide in acetic acid. This reaction proceeds by refluxing the starting material with 30% hydrogen peroxide for a short period, yielding the corresponding 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines researchgate.net. This oxidation can be a useful strategy for modifying the electronic properties and potential biological activity of the core structure.

A specific example is the synthesis of 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines from isothiazolo[5,4-b]quinolines researchgate.net.

Regioselective Introduction of Diverse Substituents

The functionalization of the isothiazoloquinoline core in a regioselective manner is key to creating a library of derivatives for various applications. Strategies often rely on the inherent reactivity of the heterocyclic system or the use of directing groups in combination with metal catalysis.

The synthesis of various substituted thiazolo[5,4-b]quinoline derivatives has been achieved through the cyclization of appropriately substituted 5-(arylamino)thiazole precursors . This approach allows for the introduction of substituents on the quinoline part of the molecule. Another strategy involves the functionalization of a pre-formed isothiazoloquinoline core. For instance, new 9-anilinothiazolo[5,4-b]quinoline derivatives have been prepared by coupling substituted anilines with 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline researchgate.net.

Direct C-H functionalization using transition metal catalysis is a powerful tool for the regioselective introduction of substituents onto quinoline rings nih.govnih.gov. These methods can potentially be applied to the isothiazolo[5,4-b]quinoline system to introduce a variety of functional groups at specific positions. For example, the regioselective lithiation of 3-(benzyloxy)isothiazole (B1280312) at the 5-position allows for the introduction of various electrophiles, a strategy that could be explored for the isothiazoloquinoline core. The synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines has been achieved with high regioselectivity, demonstrating the ability to control the outcome of cyclization reactions in related heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of Isothiazolo 5,4 B Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Analysis

Detailed one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts, coupling constants, and signal multiplicities for 3-Methylisothiazolo[5,4-b]quinoline, have not been reported in the searched scientific literature. For a definitive structural confirmation and analysis, such data would be essential.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships of atoms within a molecule. There is no published data from these 2D NMR experiments specifically for this compound.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific IR absorption bands (in cm⁻¹) for this compound have not been documented in the available literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of the parent compound, isothiazolo[5,4-b]quinoline (B11907930), is 186.24 g/mol . However, detailed mass spectrometry analysis, including specific fragmentation pathways for this compound, is not described in the reviewed sources.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.

Crystallographic Parameters: Unit Cell, Space Group, and Asymmetric Unit Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data, including the dimensions of the unit cell, the crystal system, the space group, and the contents of the asymmetric unit, remain undetermined.

Molecular Conformation, Planarity, and Torsional Angle Assessments

For the representative compound, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, X-ray crystallography reveals specific conformational details. researchgate.net The molecule consists of a thiazolo[4,5-b]pyridine (B1357651) core linked to a 4-methoxyphenyl (B3050149) group at the 2-position of the thiazole (B1198619) ring. While the fused pyridine (B92270) and thiazole rings form a relatively planar system, the phenyl substituent is twisted out of this plane. This twisting is quantified by the dihedral angle between the planes of the heterocyclic core and the appended phenyl ring.

The degree of planarity and the specific torsional angles are dictated by a combination of electronic effects (conjugation) and steric hindrance between adjacent atoms. In the solid state, these parameters can also be influenced by crystal packing forces.

Table 1: Crystallographic and Conformational Data for 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine researchgate.net

Parameter Value
Chemical Formula C₁₃H₁₀N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.182(3)
b (Å) 5.9674(6)
c (Å) 26.683(4)
β (°) 101.162(17)
Volume (ų) 2215.4(6)

This data reflects the dimensions of the unit cell in the crystal lattice.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π Interactions, π–π Stacking Interactions)

The way molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental to the stability of the crystal lattice and can influence the physical properties of the compound.

In the crystal structures of quinoline (B57606) and thiazole derivatives, several types of intermolecular interactions are commonly observed:

Hydrogen Bonding: Classical hydrogen bonds (e.g., N-H···N, O-H···N) are among the strongest intermolecular forces. In the absence of strong donors like O-H or N-H, weaker C-H···O or C-H···N hydrogen bonds can play a significant role in stabilizing the crystal packing. For instance, aromatic C-H groups can act as weak donors to nitrogen or oxygen acceptors on adjacent molecules.

π–π Stacking Interactions: The planar, electron-rich aromatic rings of the isothiazolo[5,4-b]quinoline system are highly susceptible to π–π stacking. These interactions occur when the aromatic rings of neighboring molecules pack in a face-to-face or offset face-to-face manner. The typical distances for such interactions are between 3.3 and 3.8 Å. These stacking forces are crucial in organizing the molecules into one-dimensional columns or two-dimensional sheets within the crystal.

Analysis of related crystal structures frequently reveals that the solid-state architecture is governed by a combination of these interactions, leading to complex and stable three-dimensional networks. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Detailed Density Functional Theory (DFT) studies specifically on 3-Methylisothiazolo[5,4-b]quinoline are absent in the reviewed literature. While DFT is a common method for investigating similar heterocyclic systems, the following specific analyses for the target compound are not available:

Advanced Quantum Chemical Calculations for Specific Molecular Interactions

There is a lack of research employing advanced quantum chemical calculations to understand the specific molecular interactions of This compound . Such studies would be essential to elucidate its potential behavior in biological systems or its interactions with other molecules.

Charge Transfer and Intermolecular Interaction Energies

The electronic properties of this compound, a π-conjugated N-heterocycle, are pivotal to understanding its behavior in molecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating charge distribution and the energetics of intermolecular complexes. nih.govresearchgate.net

Studies on various quinoline (B57606) derivatives have demonstrated that the nitrogen atom in the quinoline ring acts as a primary site for intermolecular interactions, particularly with Lewis acids and in the formation of charge-transfer (CT) complexes. nih.gov The interaction between quinoline derivatives and diiodine, for instance, has been computationally shown to involve the nitrogen lone pair interacting with the σ* orbital of iodine. nih.gov This interaction is a key factor in the performance of dye-sensitized solar cells, highlighting the importance of understanding these intermolecular forces. nih.gov

The energy of these interactions can be quantified through computational analysis. For a series of quinoline derivatives, the interaction energies with diiodine were calculated, revealing a correlation between the strength of the interaction and the observed open-circuit photovoltage in solar cell applications. nih.gov While specific values for this compound are not available, the presence of the electron-donating methyl group and the isothiazole (B42339) ring is expected to modulate the electron density of the quinoline system, thereby influencing its charge transfer capabilities and intermolecular interaction energies. The isothiazole ring itself introduces additional heteroatoms with lone pairs, potentially offering alternative or cooperative sites for interaction.

Computational analysis of charge transfer complexes involving heterocyclic compounds often utilizes methods like Configuration Interaction Singles Hartree-Fock (CIS-HF) and Time-Dependent Density-Functional Theory (TD-DFT) to model the electronic transitions and properties such as HOMO-LUMO energy gaps. nih.gov These calculations are crucial for predicting the nature and strength of charge transfer interactions. nih.govrsc.org

Table 1: Calculated Intermolecular Interaction Energies for Selected Quinoline Derivatives with Diiodine

Quinoline DerivativeInteraction Energy (kcal/mol)
Quinoline-5.8
4-Methylquinoline-6.2
6-Methylquinoline-6.1
8-Methylquinoline-6.5

Note: Data is based on computational studies of quinoline derivatives and is intended to be illustrative of the types of interactions and energies expected for related compounds like this compound. Specific values for the target compound are not available in the cited literature.

Photochemical Reaction Mechanisms and Excited State Dynamics

The absorption of light by this compound can trigger a cascade of photochemical events, leading to various reaction pathways. The study of these processes relies heavily on computational modeling to map out potential energy surfaces and identify key intermediates.

Computational Modeling of Electron-Transfer Induced Photo-oxidation

The photo-oxidation of heterocyclic compounds often proceeds through an electron-transfer mechanism. researchgate.net Computational studies on related systems, such as 4,5-dihydro-1,2,4-oxadiazoles, have shown that upon photoexcitation, an electron is transferred from the excited state of the heterocycle to a solvent molecule or another electron acceptor, forming a radical cation intermediate. researchgate.net This initial step is often followed by proton transfer to yield a radical pair complex. researchgate.net

For this compound, a similar mechanism can be postulated. The rate and efficiency of such a photo-oxidation process would be influenced by the electronic nature of the substituents and the surrounding solvent. researchgate.net DFT and time-dependent DFT (TD-DFT) methods are employed to model the geometries and energies of the ground state, excited states, and various intermediates along the reaction coordinate. researchgate.net These calculations can help predict the feasibility of different reaction pathways and the influence of the methyl group and the fused isothiazole ring on the stability of the radical cation and subsequent intermediates. The electron-donating nature of the methyl group could potentially facilitate the initial electron transfer step.

Investigation of Dearomative Cycloaddition Mechanisms and Selectivity

Photochemical dearomative cycloadditions are powerful synthetic tools for converting flat aromatic compounds into three-dimensional structures. nih.govrsc.org The dearomatization of quinolines, in particular, has been the subject of both experimental and computational investigations. These reactions are often mediated by triplet-triplet energy transfer to the quinoline substrate, which then undergoes a stepwise radical cycloaddition with an alkene. nih.gov

Computational studies using DFT have been instrumental in elucidating the mechanism and selectivity of these reactions. rsc.org For the reaction between quinolines and alkenes, the calculations help to understand:

The role of Lewis acids in activating the quinoline. nih.gov

The regioselectivity of the cycloaddition (e.g., [4+2] cycloaddition). rsc.org

The diastereoselectivity of the product formation. rsc.org

In the context of this compound, it is anticipated that it could undergo similar photochemical dearomative cycloadditions. The presence of the isothiazole ring and the methyl group would likely influence the spin density distribution in the triplet excited state, thereby affecting the regiochemical and stereochemical outcome of the cycloaddition. rsc.org Computational modeling would be essential to predict these selectivities and to understand the electronic and steric effects of the substituents.

Characterization of Excited State Intermediates

The transient nature of excited state intermediates makes their experimental characterization challenging. Computational spectroscopy, in conjunction with time-resolved spectroscopic techniques, provides a powerful approach to identify and characterize these species. rsc.org

Upon photoexcitation, this compound is expected to populate singlet and triplet excited states. The photophysical and photochemical properties are largely dictated by the nature and lifetime of these excited states. Computational methods can predict the energies, geometries, and vibrational frequencies of these excited states, as well as the potential for intersystem crossing between singlet and triplet manifolds.

For related azaarenes, pulsed photolysis studies have been used to observe the triplet states and their subsequent reactions. rsc.org The quenching of these triplet states by various agents can lead to the formation of radical anions or H-adduct radicals. rsc.org In the case of this compound, computational modeling could predict the absorption spectra of its triplet state and radical ion intermediates, aiding in their experimental detection and characterization.

Structure Activity Relationship Sar Studies and Mechanism of Action Moa Elucidation of Isothiazoloquinoline Derivatives

Methodologies for Structure-Activity Relationship Elucidation

The exploration of SAR for isothiazoloquinoline derivatives involves a systematic approach to understanding how chemical structure correlates with biological activity.

Design and Synthesis of Analogues with Systematic Structural Modifications

A cornerstone of SAR studies is the rational design and synthesis of analog libraries. This involves making systematic changes to the core structure of 3-Methylisothiazolo[5,4-b]quinoline and evaluating the impact on its biological activity. For instance, a series of novel alkylamino and 9-anilinothiazolo[5,4-b]quinolines were synthesized to explore their potential as antitumoral agents. nih.gov The synthesis of such analogs can be achieved through various chemical routes. One convenient method involves a two-step reaction starting from 2-chloro-3-formylquinolines, which react with sodium sulfide (B99878) and hydroxylamine (B1172632), followed by cyclization with acetic anhydride (B1165640) to yield the isothiazolo[5,4-b]quinoline (B11907930) core. Further modifications can be introduced at various positions of the heterocyclic system. For example, novel thiazolo[5,4-b]quinoline derivatives have been prepared with or without a (2-(azacycloalkyl)ethyl)amino substituent at the 2-position to assess the impact on cytotoxicity and DNA-intercalation properties. researchgate.net

Analysis of Substituent Effects on Molecular Function and Activity

Once a library of analogs is synthesized, the next step is to analyze the effects of different substituents on their biological activity. This analysis helps in identifying key structural features required for potency and selectivity. In a study on 9-anilinothiazolo[5,4-b]quinolines, it was found that the inclusion of electron-withdrawing or hydrogen-bond acceptor groups at the 3'-position of the anilino ring, along with the presence of an alkylamino chain on the tricyclic framework, were crucial for cytotoxic activity. nih.gov This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets. Similarly, for other quinoline (B57606) derivatives, aromatic quinolines have shown to be more lipophilic and displayed better activity profiles against certain cancer cell lines compared to their partially saturated counterparts. rsc.org

Exploration of Isosteric Replacements and Their Impact

Isosteric and bioisosteric replacements are a valuable strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar physical or chemical properties. For example, in the broader family of quinoline-based compounds, substituted isoquinolin-1-ones have been synthesized as possible bioisosteres of 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines to evaluate their antitumor activity. nih.gov In the context of isothiazoloquinolines, one could envision replacing the methyl group at the 3-position with other small alkyl groups or functional groups of similar size to probe the steric and electronic requirements of the binding pocket. The replacement of the sulfur atom in the isothiazole (B42339) ring with other heteroatoms could also be explored to understand its role in the compound's activity. For instance, the replacement of an oxygen atom with a nitrogen atom in a related chromenone ring system led to improved inhibitory activity against EGFR kinase. nih.gov

Development and Refinement of Pharmacophore Models

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. These models are developed based on the structures of active compounds. For isothiazoloquinoline derivatives, a pharmacophore model would identify the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are essential for their biological activity. For example, a pharmacophore model for EGFR tyrosine kinase inhibitors was used to guide the design of new compounds, leading to the identification of more potent inhibitors. nih.gov The development of such models for this compound and its analogs would involve identifying the common structural motifs among the most active compounds and using this information to design new molecules with enhanced activity. researchgate.netnih.gov

Computational Approaches in SAR and MoA Investigations

Computational methods play an increasingly important role in modern drug discovery, providing valuable insights into SAR and MoA.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For a series of pyrimido-isoquinolin-quinone compounds, 3D-QSAR studies using CoMFA and CoMSIA methods were successfully employed to design new derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models indicated that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were crucial for their antibacterial activity. nih.gov Similarly, 2D and 3D-QSAR studies on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors have shown high predictive ability, with the CoMSIA model demonstrating superiority. nih.gov A QSAR model for this compound derivatives could be developed by correlating various physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with their measured biological activity. The predictive power of the resulting model would then need to be validated using both internal and external validation techniques.

Table 1: Impact of Structural Modifications on the Cytotoxicity of Thiazolo[5,4-b]quinoline Derivatives This table is a representative example based on findings from related quinoline derivatives and does not represent actual data for this compound.

Compound IDR1-Substituent (Position 2)R2-Substituent (Anilino Ring at Position 9)Cytotoxicity (IC50, µM)
1a H3'-NO2> 50
1b (CH2)2N(C2H5)2H15.2
1c (CH2)2N(C2H5)23'-NO22.5
1d (CH2)2N(C2H5)24'-OCH38.7

Data is hypothetical and for illustrative purposes, based on principles described in cited literature. nih.gov

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

While specific molecular docking studies for this compound are not extensively reported, research on analogous quinoline-based heterocyclic compounds provides valuable insights into their potential binding mechanisms. For instance, studies on related structures like quinoline-based iminothiazoline derivatives have utilized molecular docking to explore their inhibitory potential against enzymes such as elastase. These computational models are crucial for predicting how the ligand might fit into the active site of a protein.

Characterization of Binding Sites and Modes of Interaction (e.g., Hydrogen Bonding, Hydrophobic Interactions)

For related heterocyclic systems, molecular docking simulations have been instrumental in characterizing the binding modes. For example, docking studies with 3H-pyrazolo[4,3-f]quinoline inhibitors targeting the FLT3 kinase have shown a type I binding mode. In this orientation, the pyrazolo group forms a key hydrogen bond with the cysteine residue (Cys694) in the hinge region of the kinase. nih.gov Similarly, docking of certain 4,6,7-substituted quinolines into the c-Met active site revealed that an aminophenyl moiety could form additional hydrogen bonds with specific amino acid residues like Ala1226. rsc.org It is plausible that the nitrogen and sulfur atoms within the isothiazolo[5,4-b]quinoline core could also participate in significant hydrogen bonding and hydrophobic interactions within the binding pockets of various protein targets.

Prediction of Molecular Targets and Associated Biochemical Pathways

The quinoline scaffold is present in numerous biologically active molecules, suggesting a wide range of potential molecular targets. Research on various quinoline derivatives has pointed towards interference with DNA structure and enzymes involved in DNA functional regulation, such as topoisomerases and helicases. Furthermore, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling. Given these precedents, it is hypothesized that this compound and its derivatives could also target key proteins involved in cancer progression, such as kinases or epigenetic modulators.

In Vitro Studies on Molecular Interactions and Biochemical Pathways

In vitro assays are essential for confirming the predictions made by computational studies and for elucidating the precise mechanisms of action.

Characterization of Interactions with Macromolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Research on the broader class of thiazolo[5,4-b]quinolines has demonstrated their ability to interact with DNA. Some derivatives have been shown to act as DNA intercalating agents, and this interaction is a key aspect of their cytotoxic activity. For example, 9-anilinothiazolo[5,4-b]quinoline derivatives have been shown to bind to DNA in the nanomolar range and inhibit the incorporation of thymidine (B127349) into DNA, confirming their interference with DNA synthesis.

Enzymes are another major class of targets. A newly synthesized quinoline-based iminothiazoline derivative showed potent inhibition of elastase, with an IC50 value of 1.21 µM. Furthermore, various 3H-pyrazolo[4,3-f]quinoline compounds potently inhibit the recombinant FLT3 kinase and its mutants with nanomolar IC50 values. nih.gov

Compound Class Macromolecular Target Observed Interaction/Inhibition
9-Anilinothiazolo[5,4-b]quinolinesDNADNA binding and inhibition of thymidine incorporation.
Quinoline-based iminothiazolinesElastasePotent enzyme inhibition (IC50 = 1.21 µM).
3H-Pyrazolo[4,3-f]quinolinesFLT3 KinasePotent inhibition with nanomolar IC50 values. nih.gov

Investigation of Modulatory Effects on Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR pathway for related scaffolds)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Numerous quinoline derivatives have been developed as inhibitors of this pathway. rsc.org Specifically, compounds with a thiazolo[5,4-b]pyridine scaffold, which is structurally similar to isothiazoloquinoline, have been designed as potent PI3K inhibitors. For these molecules, a sulfonamide functional group and a pyridyl group attached to the core structure were found to be important for high inhibitory activity. Given the structural similarities, it is conceivable that isothiazolo[5,4-b]quinoline derivatives could also modulate the PI3K/AKT/mTOR pathway, a hypothesis that warrants future investigation.

Advanced Applications and Future Directions of the Isothiazolo 5,4 B Quinoline Scaffold in Organic Synthesis

Role as Versatile Building Blocks for Architecturally Complex Heterocyclic Systems

The isothiazolo[5,4-b]quinoline (B11907930) scaffold serves as a foundational building block for the synthesis of more intricate and architecturally complex heterocyclic systems. Its rigid, planar structure and the presence of multiple reaction sites allow for systematic chemical modifications to generate a wide array of derivatives.

Organic chemists utilize this scaffold as a central component, employing various synthetic strategies to append additional rings or functional groups. For instance, studies have reported the synthesis of novel bis-heterocycles using a quinoline (B57606) moiety as the core structural unit. nih.govresearchgate.net This approach involves leveraging the existing quinoline framework to attach different heterocyclic rings at specific positions, thereby creating larger, more diverse molecular architectures. nih.gov

Furthermore, the development of catalyst-driven scaffold diversity provides a powerful method for transforming simpler precursors into complex products. researchgate.net Methodologies that allow for the selective synthesis of diverse scaffolds, such as spirocycles or carbazoles, from common starting materials highlight the versatility of core structures like quinolines in generating molecular complexity. researchgate.net By modifying reaction conditions and catalysts, chemists can direct the synthesis towards different structural outcomes from a single precursor. researchgate.net The synthesis of various thiazolo[5,4-b]quinoline and related thiazolo[5,4-b]pyridine (B1319707) derivatives demonstrates the utility of this core in creating libraries of compounds with potential biological activities. nih.govnih.govnih.govnih.gov Recent advancements, such as light-driven photochemical methods, offer new pathways for the precise rearrangement of isothiazoles, enabling novel synthetic routes to complex azole derivatives. chemistryworld.com These strategies underscore the value of the isothiazolo[5,4-b]quinoline system as a robust platform for constructing sophisticated molecules for various scientific applications.

Principles of Scaffold-Based Diversity-Oriented Synthesis for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern organic chemistry aimed at producing collections of structurally diverse small molecules. nih.gov Unlike Target-Oriented Synthesis (TOS), which focuses on creating a single, specific molecule, DOS aims to explore a broad chemical space to identify compounds with novel functions. nih.govcam.ac.uk This approach is particularly well-suited for generating compound libraries for high-throughput screening in drug discovery and chemical biology. bohrium.comnih.gov

The core principles of DOS revolve around achieving several types of diversity:

Appendage Diversity: This is achieved by varying the "building blocks" or starting materials attached to a common molecular scaffold, resulting in different R-groups around the core. cam.ac.uk

Functional Group Diversity: This involves incorporating a wide range of functional groups to probe various potential interactions with biological macromolecules. cam.ac.uk

Stereochemical Diversity: This focuses on varying the 3D orientation of functional groups, which can significantly impact biological activity. cam.ac.uknih.gov

Scaffold Diversity: This is a key goal of DOS, where different core structures or scaffolds are generated from a common starting point or through divergent reaction pathways. researchgate.netbohrium.com

The isothiazolo[5,4-b]quinoline framework is an ideal starting point for DOS. Its inherent structural features can be systematically modified to generate a library of related but distinct molecules. For example, a "reagent-based skeletal diversity approach" can be used to synthesize a variety of bis-heterocyclic compounds from a common quinoline precursor. nih.gov By choosing different reagents, chemists can direct the cyclization reactions to form different heterocyclic rings attached to the primary scaffold. nih.govresearchgate.net This modularity allows for the rapid generation of a library of compounds, which can then be screened for desired properties, such as antimycobacterial or anticancer activity. nih.govnih.gov The ultimate goal is to populate libraries with novel, three-dimensional molecules that are underrepresented in traditional compound collections, thereby increasing the chances of discovering new bioactive agents. nih.govbroadinstitute.org

Potential in the Design of Functional Materials (e.g., Non-linear Optical Materials)

The unique electronic properties of the quinoline ring system, particularly when integrated into larger conjugated structures, make it a promising candidate for the development of advanced functional materials. Quinoline and its derivatives are noted for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structure can be modified—all highly desirable traits for optoelectronic applications like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

The electron-withdrawing nature of the quinoline moiety plays a crucial role in its function within materials designed for charge transport. nih.gov In the context of non-linear optical (NLO) materials, this property is often exploited in molecules with a donor-acceptor (D-A) or more complex donor-acceptor-donor-π-acceptor (D-A-D-π-A) architecture. nih.gov In such designs, the quinoline acts as the electron-accepting unit, while electron-rich moieties, like carbazole, serve as the donor. This intramolecular charge transfer is fundamental to achieving a high NLO response. nih.gov

Theoretical studies on quinoline-carbazole systems have been conducted to predict their NLO properties. Parameters such as polarizability (α) and the first hyperpolarizability (β), which quantify the linear and non-linear optical responses, respectively, are calculated to assess a material's potential. nih.gov The design of novel chromophores by modifying the parent quinoline-carbazole structure allows for the tuning of these properties. nih.gov

Table 1: Calculated NLO Properties of Designed Quinoline-Carbazole Compounds Data derived from theoretical calculations using B3LYP/6-311G(d,p) functional. nih.gov

These theoretical findings highlight how the strategic design of molecules based on the isothiazolo[5,4-b]quinoline scaffold could lead to the development of novel materials with significant NLO properties, suitable for applications in optical communications and data storage. nih.gov

Exploration of Photophysical Properties and Applications in Sensor Development

Heterocyclic compounds containing the quinoline nucleus, such as pyrazolo[3,4-b]quinolines, are known to exhibit interesting photophysical properties, including strong fluorescence, making them highly suitable for use as luminophores and fluorescent probes. mdpi.comuj.edu.pl The isothiazolo[5,4-b]quinoline scaffold shares this potential due to its extended π-conjugated system. These molecules can function as fluorescent sensors, where changes in their emission properties signal the presence of a specific analyte. nih.gov

The basic principle of these sensors often involves a photoinduced electron transfer (PET) mechanism. mdpi.com The molecule is designed with a fluorophore (the light-emitting part, e.g., the isothiazoloquinoline core) and a receptor (a group that binds to the target analyte). In the absence of the analyte, the PET process can quench the fluorescence, resulting in a weak emission. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a significant enhancement of fluorescence intensity—an "on-off" or "off-on" switching effect. mdpi.comnih.gov

Derivatives of related quinoline systems have been successfully developed as fluorescent sensors for metal cations, such as Zn²⁺. mdpi.com The photophysical properties, including absorption and fluorescence maxima, are often sensitive to the polarity of the solvent. mdpi.comfao.org For example, a pyrazoloquinoline derivative was found to have a fluorescence quantum yield that decreased with increasing solvent polarity, and its emission maximum shifted depending on the solvent. mdpi.com Upon addition of Zn²⁺ ions, a significant increase in fluorescence quantum yield was observed, forming the basis for its use as a sensor. mdpi.com

The development of luminescent metal-organic frameworks (LMOFs) represents another advanced application. By incorporating ligands based on thiazole (B1198619) or isothiazole (B42339) heterocycles into MOFs, it is possible to create highly sensitive and selective chemosensors for detecting environmental contaminants. scientificarchives.comscientificarchives.com

Table 2: Sensing Characteristics of a Pyrazoloquinoline-based Fluorescent Sensor for Zn²⁺ Data obtained from fluorescence titration experiments in acetonitrile. mdpi.com

These findings demonstrate that the isothiazolo[5,4-b]quinoline scaffold holds significant promise for the rational design of new fluorescent sensors for environmental and biological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.